molecular formula C14H13F B13418434 Bibenzyl, 4-fluoro- CAS No. 370-76-3

Bibenzyl, 4-fluoro-

Cat. No.: B13418434
CAS No.: 370-76-3
M. Wt: 200.25 g/mol
InChI Key: LGAWAQNSZFCGMP-UHFFFAOYSA-N
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Description

Bibenzyl, 4-fluoro- is an organic compound that belongs to the class of bibenzyls, which are derivatives of ethane with two phenyl groups attached. The addition of a fluorine atom at the 4-position of one of the phenyl rings makes this compound unique. Bibenzyls are known for their presence in various natural sources, particularly bryophytes, and have been studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bibenzyl, 4-fluoro- typically involves the fluorination of bibenzyl. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as F-TEDA-BF4 (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate) is used

Industrial Production Methods

Industrial production of Bibenzyl, 4-fluoro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature control, and purification methods are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Bibenzyl, 4-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluorobenzophenone, while reduction can produce 4-fluorobibenzyl alcohol.

Scientific Research Applications

Bibenzyl, 4-fluoro- has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Bibenzyl, 4-fluoro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the context of its application, such as its role in inhibiting cell death by blocking voltage-dependent anion channels (VDAC) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bibenzyl, 4-fluoro- stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This substitution can enhance its stability, reactivity, and interaction with biological targets compared to non-fluorinated analogs .

Properties

CAS No.

370-76-3

Molecular Formula

C14H13F

Molecular Weight

200.25 g/mol

IUPAC Name

1-fluoro-4-(2-phenylethyl)benzene

InChI

InChI=1S/C14H13F/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2

InChI Key

LGAWAQNSZFCGMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)F

Origin of Product

United States

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